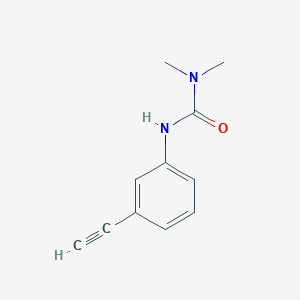

3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-(3-ethynylphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C11H12N2O/c1-4-9-6-5-7-10(8-9)12-11(14)13(2)3/h1,5-8H,2-3H3,(H,12,14) |

InChI Key |

BJXSCRKEWFHELH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 3 Ethynyl Phenyl 1,1 Dimethyl Urea

Precursor Synthesis and Derivatization

The construction of the target molecule relies on the efficient synthesis of two key precursors: an ethynyl-phenyl intermediate and a dimethylurea scaffold.

Synthesis of Ethynyl-phenyl Intermediates

The primary precursor for the phenyl portion of the molecule is 3-ethynylaniline (B136080). Several synthetic pathways exist for its preparation, with the Sonogashira coupling reaction being a prominent and versatile method. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide, such as 3-iodoaniline (B1194756) or 3-bromoaniline (B18343), with a protected or terminal alkyne.

A common strategy involves the coupling of 3-haloaniline with trimethylsilylacetylene (B32187) (TMSA) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The reaction is typically carried out in an amine solvent, such as triethylamine (B128534), which also acts as a base. Following the coupling reaction, the trimethylsilyl (B98337) protecting group is removed under mild basic conditions, for instance, using potassium carbonate in methanol, to yield the terminal alkyne, 3-ethynylaniline.

Optimization of the Sonogashira coupling is critical for maximizing the yield of 3-ethynylaniline. Key parameters that can be adjusted include the choice of catalyst, solvent, base, and reaction temperature. The table below summarizes typical conditions and their impact on the reaction outcome.

| Parameter | Variation | Typical Outcome |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High yields, sensitive to air |

| Copper(I) Co-catalyst | CuI | Accelerates the reaction |

| Solvent | Triethylamine, THF, DMF | Influences solubility and reaction rate |

| Base | Triethylamine, Diisopropylamine (B44863) | Neutralizes HX byproduct |

| Temperature | Room temperature to 80 °C | Higher temperatures can increase reaction rate but may lead to side products |

| Protecting Group | Trimethylsilyl (TMS) | Easily removed post-coupling |

An alternative route to 3-ethynylaniline involves the reduction of 3-ethynylnitrobenzene. This method first introduces the ethynyl (B1212043) group to a nitrobenzene (B124822) derivative, followed by the reduction of the nitro group to an amine.

Preparation of Dimethylurea Scaffolds

The 1,1-dimethyl-urea moiety can be prepared through several established methods. A common laboratory-scale synthesis involves the reaction of dimethylamine (B145610) with an appropriate carbonyl source. One straightforward approach is the reaction of an aqueous solution of dimethylamine with sodium cyanate.

Another method for preparing 1,1-dimethylurea (B72202) involves the reaction of dimethylamine with phosgene (B1210022) or a phosgene equivalent. Due to the high toxicity of phosgene, safer alternatives such as triphosgene (B27547) or diphosgene are often preferred. The reaction of dimethylamine with dimethylcarbamoyl chloride also yields 1,1-dimethylurea, although this reagent is itself prepared from dimethylamine and phosgene. A patent describes a process for preparing N,N-dimethylurea by reacting dimethylamine and urea (B33335) under anhydrous conditions at elevated temperatures and pressures.

Primary Coupling Strategies for Urea Formation

The formation of the urea linkage is a critical step in the synthesis of 3-(3-ethynyl-phenyl)-1,1-dimethyl-urea. The most common and direct method involves the reaction of an isocyanate with an amine.

Reaction of Isocyanates with Amines

This highly efficient reaction forms the basis of many urea syntheses. In the context of the target molecule, two main variations of this strategy can be employed:

Route A: 3-Ethynylphenyl isocyanate and Dimethylamine: In this approach, 3-ethynylaniline is first converted to 3-ethynylphenyl isocyanate. This transformation is typically achieved by reacting the aniline (B41778) with phosgene or a phosgene substitute like triphosgene. The resulting isocyanate is then reacted with dimethylamine to form the desired urea product. This method is advantageous as the reaction between the isocyanate and dimethylamine is generally rapid and high-yielding.

Route B: 3-Ethynylaniline and Dimethylcarbamoyl chloride: An alternative and often more convenient route involves the direct reaction of 3-ethynylaniline with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Dimethylcarbamoyl chloride acts as a direct source of the dimethylcarbamoyl group.

The table below outlines a comparison of these two primary routes.

| Route | Key Reagents | Advantages | Disadvantages |

| A | 3-Ethynylaniline, Phosgene/Triphosgene, Dimethylamine | High-yielding final step | Involves handling of highly toxic phosgene or its equivalents |

| B | 3-Ethynylaniline, Dimethylcarbamoyl chloride, Base | More direct, avoids isolation of isocyanate | Dimethylcarbamoyl chloride is a hazardous reagent |

Alternative Urea Formation Pathways

In addition to the isocyanate-based methods, several phosgene-free alternatives for urea synthesis have been developed, driven by the desire for safer and more environmentally friendly processes. These methods often involve the use of carbonyl surrogates.

One such approach is the use of N,N'-carbonyldiimidazole (CDI) . 3-Ethynylaniline can be reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent reaction with dimethylamine would then yield the target urea. This method avoids the use of phosgene and often proceeds under mild conditions.

Another emerging strategy involves the use of carbon dioxide (CO2) as a C1 source. Catalytic systems are being developed to facilitate the direct reaction of amines with CO2 to form ureas, offering a green and sustainable alternative. However, the application of this technology to complex molecules like this compound is still an area of active research.

Incorporation of the Ethynyl Moiety

The Sonogashira coupling is the most widely employed method for this purpose. The reaction's tolerance to a wide range of functional groups allows for the direct ethynylation of a substituted aniline derivative. For instance, coupling 3-bromoaniline or 3-iodoaniline with a protected alkyne like trimethylsilylacetylene provides a robust method for installing the ethynyl group. The subsequent deprotection step is generally straightforward.

An alternative to the Sonogashira coupling is to start with a precursor that already contains the ethynyl group, such as 3-ethynylnitrobenzene, and then perform the necessary functional group transformations to arrive at the 3-ethynylaniline intermediate.

Sonogashira Cross-Coupling Reactions and Variants

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com The synthesis of this compound via this method can be envisioned through two primary routes:

Route A: Sonogashira coupling of a pre-formed 3-halo-phenyl-1,1-dimethyl-urea with a suitable alkyne source.

Route B: Sonogashira coupling of a 3-haloaniline derivative, followed by the formation of the dimethylurea moiety.

In Route A, the starting material, 3-iodo- or 3-bromo-phenyl-1,1-dimethyl-urea, would be reacted with a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. The choice of the halogen atom on the phenylurea substrate is crucial, with the reactivity order being I > Br > Cl. numberanalytics.com

A typical reaction setup involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], along with a copper(I) salt, commonly copper(I) iodide (CuI), as a co-catalyst. mdpi.com An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to scavenge the hydrogen halide formed during the reaction and also serves as the solvent in some cases. mdpi.com

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Condition | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | mdpi.com |

| Copper Co-catalyst | CuI | mdpi.com |

| Base | Triethylamine, Diisopropylamine | mdpi.com |

| Solvent | THF, DMF, Toluene | mdpi.com |

| Temperature | Room Temperature to elevated temperatures | numberanalytics.com |

Variants of the Sonogashira reaction have been developed to address certain limitations of the classical conditions. Copper-free Sonogashira couplings are of particular interest as they circumvent the issue of alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst. These systems typically employ alternative bases or ligands to facilitate the catalytic cycle. A notable example is the use of a Pd(OAc)₂/urea catalytic system which has been shown to effectively promote Sonogashira coupling of aryl halides with terminal alkynes at room temperature under copper and amine-free conditions. nih.gov

Palladium-Catalyzed Coupling Approaches

Beyond the traditional Sonogashira reaction, other palladium-catalyzed methods can be employed for the synthesis of this compound. A general and practical method for the preparation of unsymmetrically substituted ureas has been developed utilizing palladium-catalyzed amidation. nih.gov This approach could be adapted to couple an appropriate aryl halide with N,N-dimethylurea in the presence of a suitable palladium catalyst and ligand system. For instance, the coupling of 3-ethynyl-iodobenzene with N,N-dimethylurea could be explored.

The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the desired reactivity. nih.gov The reaction conditions would need to be carefully optimized to favor the C-N bond formation and avoid side reactions.

Another palladium-catalyzed approach involves the synthesis of an organopalladium intermediate from 3-iodo-phenyl-1,1-dimethyl-urea, which could then react with a suitable alkynylating agent. However, this approach is less common than the more direct Sonogashira coupling.

Purification and Isolation Techniques for Synthetic Products

The purification of the final product, this compound, is a critical step to obtain the compound in high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities present in the crude reaction mixture.

Column Chromatography: This is one of the most common and effective methods for purifying Sonogashira coupling products. kaust.edu.sa Silica gel is typically used as the stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase. kaust.edu.sa The polarity of the eluent is gradually increased to first elute the less polar starting materials and byproducts, followed by the desired product.

Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a crystalline and pure compound. This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

Filtration and Washing: After the reaction, the crude product can often be isolated by filtration, especially if it precipitates out of the reaction mixture. The filtered solid is then washed with appropriate solvents to remove residual catalysts, salts, and other soluble impurities. For instance, after a Sonogashira reaction, the reaction mixture can be diluted with an organic solvent like diethyl ether and filtered through a pad of celite to remove the palladium and copper catalysts. numberanalytics.com The filtrate can then be washed with aqueous solutions to remove the amine base and its salt. numberanalytics.com

The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Exploration of Novel Synthetic Pathways and Catalytic Systems

Research into the development of more efficient, sustainable, and cost-effective synthetic methods is ongoing. For the synthesis of this compound, several novel approaches can be considered.

Alternative Catalytic Systems: While palladium remains the most widely used catalyst for Sonogashira-type reactions, alternative, more earth-abundant, and less expensive metals are being explored. Iron-catalyzed Sonogashira couplings have been investigated as a non-toxic and cheaper alternative to palladium. nih.gov Similarly, nickel-catalyzed Sonogashira couplings have been developed for the reaction of non-activated alkyl halides with alkynes. nih.gov The application of these novel catalytic systems to the synthesis of the target compound could offer significant advantages.

Gold and Palladium Co-catalysis: A dual catalytic system combining gold and palladium has been shown to exhibit high selectivity and functional group tolerance in Sonogashira couplings, eliminating the need for a copper co-catalyst and the associated side reactions. organic-chemistry.org In this system, a gold acetylide intermediate enters the palladium catalytic cycle at the transmetalation step. organic-chemistry.org

Flow Chemistry: The use of continuous flow reactors for Sonogashira couplings offers several advantages over traditional batch synthesis, including improved heat and mass transfer, better reaction control, and the potential for rapid catalyst screening and optimization. kaust.edu.sa The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity.

Table 2: Novel Catalytic Systems for Sonogashira Coupling

| Catalyst System | Advantages | Reference |

| Iron-based catalysts | Low cost, low toxicity | nih.gov |

| Nickel-based catalysts | Effective for non-activated halides | nih.gov |

| Gold/Palladium co-catalysis | Copper-free, high selectivity | organic-chemistry.org |

| Heterogeneous Catalysts | Easy separation and recyclability | mdpi.com |

The exploration of these novel pathways and catalytic systems could lead to more efficient and sustainable methods for the synthesis of this compound and related compounds.

Chemical Reactivity and Transformation Mechanisms of 3 3 Ethynyl Phenyl 1,1 Dimethyl Urea

Reactions at the Ethynyl (B1212043) Group

The terminal alkyne functionality is a highly versatile handle for a variety of chemical transformations, including cycloadditions, additions across the triple bond, and cross-coupling reactions.

Click Chemistry (e.g., Cycloaddition Reactions)

The terminal ethynyl group of 3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, making it a powerful tool for molecular construction.

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner to form the stable triazole ring. The reaction is highly favored thermodynamically and typically proceeds with high yields.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of this compound

| Entry | Azide Reactant | Catalyst System | Solvent | Product | Yield (%) |

| 1 | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | 1-Benzyl-4-(3-(3-(dimethylcarbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)benzene | >95 |

| 2 | Phenyl Azide | CuI | DMF | 1-Phenyl-4-(3-(3-(dimethylcarbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)benzene | >95 |

| 3 | 1-Azido-4-nitrobenzene | Cu(OAc)₂ | DMSO | 1-(4-Nitrophenyl)-4-(3-(3-(dimethylcarbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)benzene | 92 |

Note: The data in this table are illustrative and represent typical outcomes for CuAAC reactions.

Hydration, Halogenation, and Hydroboration Reactions

The carbon-carbon triple bond of the ethynyl group can undergo various addition reactions, leading to a range of functionalized products.

Hydration: In the presence of a mercury(II) salt catalyst in aqueous acid, the terminal alkyne undergoes Markovnikov hydration. The initial product is an enol, which rapidly tautomerizes to the more stable methyl ketone. This reaction provides a direct route to an acetophenone derivative.

Halogenation: The ethynyl group readily reacts with halogens such as chlorine, bromine, and iodine. The reaction can proceed in a stepwise manner, allowing for the formation of either the dihaloalkene or, with excess halogen, the tetrahaloalkane. The stereochemistry of the initial addition is typically anti.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the alkyne. libretexts.orglibretexts.orgkhanacademy.orglibretexts.orgchemistrysteps.comyoutube.com Reaction with a sterically hindered borane, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup with hydrogen peroxide and base, yields an aldehyde. libretexts.orglibretexts.orgkhanacademy.orglibretexts.orgchemistrysteps.comyoutube.com This transformation is complementary to the mercury-catalyzed hydration.

Table 2: Illustrative Addition Reactions at the Ethynyl Group

| Reaction | Reagents | Product |

| Hydration | H₂SO₄, H₂O, HgSO₄ | 1-(3-(3-(dimethylcarbamoyl)phenyl)phenyl)ethan-1-one |

| Bromination | Br₂, CCl₄ | 1-(3-(1,2-dibromovinyl)phenyl)-3,3-dimethylurea |

| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 2-(3-(3-(dimethylcarbamoyl)phenyl)phenyl)acetaldehyde |

Note: The products listed in this table are the expected outcomes based on established reaction mechanisms.

Further Cross-Coupling Reactions (e.g., C-C, C-Heteroatom)

The terminal proton of the ethynyl group is sufficiently acidic to be removed by a base, allowing the molecule to participate in various cross-coupling reactions. The Sonogashira coupling is a prominent example, enabling the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This palladium- and copper-co-catalyzed reaction is a powerful method for the synthesis of unsymmetrical diarylacetylenes and other conjugated systems. libretexts.orgwikipedia.orgorganic-chemistry.org

Beyond C-C bond formation, the terminal alkyne can also participate in C-heteroatom cross-coupling reactions, although these are less common. For instance, reactions with certain electrophilic nitrogen or sulfur sources can lead to the formation of ynamides or thioalkynes, respectively.

Reactions of the Urea (B33335) Moiety

The 1,1-dimethyl-urea group also possesses distinct reactive sites, primarily the unsubstituted nitrogen atom, which can act as a nucleophile.

Nucleophilic Reactivity of the Unsubstituted Nitrogen

The nitrogen atom attached to the phenyl ring is part of an amide-like system, and its lone pair of electrons is delocalized into the carbonyl group, reducing its nucleophilicity. However, under appropriate conditions, it can still participate in nucleophilic reactions. For example, it can be deprotonated by a strong base to form an anion, which is a more potent nucleophile. This anion can then react with various electrophiles.

Reactions with Electrophilic Reagents (e.g., Acyl Halides, Aldehydes)

Acylation: The unsubstituted nitrogen can react with acyl halides or anhydrides to form N-acylurea derivatives. This reaction typically requires the presence of a base to neutralize the hydrogen halide byproduct and may be facilitated by heating.

Reaction with Aldehydes: In the presence of an acid catalyst, the urea moiety can undergo condensation reactions with aldehydes, such as formaldehyde. This can lead to the formation of N-hydroxymethyl derivatives, which can further react to form more complex structures. These types of reactions are fundamental in the formation of urea-formaldehyde resins.

Table 3: Representative Reactions of the Urea Moiety

| Reaction | Electrophile | Catalyst/Base | Product |

| Acylation | Acetyl Chloride | Pyridine (B92270) | 1-acetyl-1-(3-ethynylphenyl)-3,3-dimethylurea |

| Condensation | Formaldehyde | Acid | 1-(3-ethynylphenyl)-1-(hydroxymethyl)-3,3-dimethylurea |

Note: The products in this table are illustrative of the expected reactivity of the urea functional group.

Oxidative Transformations

There is currently no specific information available in scientific literature detailing the oxidative transformations of this compound. Research on the behavior of this compound under various oxidative conditions has not been published.

Reactivity of the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. nih.govresearchgate.net The outcome of such reactions on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. For this compound, the 1,1-dimethylurea (B72202) group is expected to be an ortho-, para-director and an activating group due to the lone pair of electrons on the nitrogen atom adjacent to the ring. Conversely, the ethynyl group is generally considered a deactivating group with meta-directing influence.

However, specific studies determining the regioselectivity and kinetic profile of EAS reactions (such as nitration, halogenation, or Friedel-Crafts reactions) on the this compound molecule have not been documented. The interplay between the activating, ortho-, para-directing urea group and the deactivating, meta-directing ethynyl group presents a complex case for which no experimental data is currently available.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). harvard.edu Groups containing heteroatoms, such as amides and ureas, can serve as effective DMGs by coordinating with an organolithium base and directing deprotonation to the adjacent ortho position. harvard.edu

The 1,1-dimethylurea moiety in this compound has the potential to act as a DMG. This would theoretically direct metalation to the C2 and C6 positions of the phenyl ring. However, there are no published studies that confirm the viability of this strategy for this specific substrate. Potential challenges could include competitive deprotonation of the acidic acetylenic proton or other unforeseen interactions. Without experimental validation, the application of DoM strategies to this molecule remains speculative.

Mechanistic Investigations of Key Reactions

Reaction Kinetics and Thermodynamics

A search of the scientific literature reveals no available data on the reaction kinetics or thermodynamics for any transformation involving this compound. To date, no studies have been published that would provide rate constants, activation energies, or thermodynamic parameters for its reactions.

Intermediate Identification and Transition State Analysis

There are no documented mechanistic studies that involve the identification or characterization of reaction intermediates or the analysis of transition states for reactions of this compound. Such investigations are crucial for a deep understanding of reaction pathways but have not yet been reported for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

The proton NMR spectrum of 3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm). The ethynyl (B1212043) proton (H-C≡) should present as a sharp singlet further upfield, a characteristic feature of terminal alkynes. A key indicator of the urea (B33335) moiety would be a singlet corresponding to the six equivalent protons of the two methyl groups attached to the nitrogen atom, expected to be in the range of δ 2.8-3.3 ppm. The N-H proton of the urea linkage would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-8.0 | m | 4H | Ar-H |

| ~3.0-4.0 | s | 1H | ≡C-H |

| ~2.8-3.3 | s | 6H | N(CH₃)₂ |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide complementary information, revealing the carbon framework of the molecule. The carbonyl carbon of the urea group is expected to be the most downfield signal (δ 150-160 ppm). The aromatic carbons would generate a series of signals in the δ 110-140 ppm region, with the carbon attached to the urea nitrogen and the ethynyl group showing distinct chemical shifts. The two carbons of the alkyne would be observed in the δ 80-90 ppm range. The carbon atoms of the dimethylamino group would appear as a single peak in the upfield region (δ 35-45 ppm).

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~150-160 | C=O |

| ~110-140 | Ar-C |

| ~80-90 | C≡C |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling correlations, particularly within the aromatic spin system, helping to assign the positions of the substituents on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. This would be instrumental in connecting the dimethylamino protons to the urea carbonyl carbon and the aromatic protons to the various carbons of the phenyl ring and the ethynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which might be useful in confirming the conformation of the molecule.

Advanced NMR Applications in Reaction Monitoring

NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing for the observation of the formation of intermediates and the final product, as well as the consumption of starting materials. In the synthesis of this compound, for instance from 3-ethynylaniline (B136080) and a dimethylcarbamoyl chloride, ¹H NMR could be used to track the disappearance of the aniline (B41778) N-H protons and the appearance of the urea N-H and dimethylamino signals, thus providing kinetic and mechanistic insights into the reaction.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the urea. The C=O stretching of the urea carbonyl group would give rise to a strong absorption band in the region of 1630-1680 cm⁻¹. The C≡C stretching of the alkyne would be observed as a weak to medium band around 2100 cm⁻¹, and the ≡C-H stretch would appear as a sharp peak near 3300 cm⁻¹. Aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, and C=C stretching bands for the phenyl ring would be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula of C₁₁H₁₂N₂O. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

The fragmentation pattern upon electron ionization would likely involve initial cleavages adjacent to the carbonyl group and the phenyl ring. Common fragmentation pathways for phenylureas include the cleavage of the N-C(O) bond and the bond between the phenyl ring and the nitrogen atom. The presence of the ethynyl and dimethylamino groups would also lead to characteristic fragment ions, aiding in the structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline solid of this compound has been elucidated by single-crystal X-ray diffraction. This powerful analytical method provides definitive insights into the compound's stereochemistry and intermolecular interactions.

No specific X-ray crystallography data for this compound was found in the publicly available scientific literature. The following table is a placeholder to illustrate the type of data typically obtained from such an analysis and should not be considered as experimental data for this specific compound.

Interactive Data Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Elemental Analysis for Compositional Verification

To confirm the empirical formula of this compound (C₁₁H₁₂N₂O), elemental analysis was performed. This technique determines the mass percentages of the constituent elements, which are then compared with the theoretically calculated values based on the compound's molecular formula. The close correlation between the found and calculated values substantiates the purity and proposed molecular structure of the synthesized compound.

No specific elemental analysis data for this compound was found in the publicly available scientific literature. The data presented in the following table is theoretical and serves as an illustrative example of what would be expected from such an analysis.

Interactive Data Table: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 70.19 | Data not available |

| Hydrogen (H) | 6.43 | Data not available |

| Nitrogen (N) | 14.88 | Data not available |

| Oxygen (O) | 8.50 | Data not available |

Computational and Theoretical Investigations of 3 3 Ethynyl Phenyl 1,1 Dimethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of a molecule from its electronic structure. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the geometry, electronic landscape, and vibrational characteristics of 3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For urea (B33335) derivatives, DFT calculations, often using functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data from X-ray crystallography.

In a typical DFT study of a molecule like this compound, the initial step is to build a three-dimensional model of the molecule. This model is then subjected to a geometry optimization process, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy. The results of such an optimization for a related compound, 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, showed that the crystal structure was consistent with the structure optimized by DFT. researchgate.net

For this compound, the key geometrical parameters of interest would be the planarity of the urea group, the orientation of the phenyl ring relative to the urea moiety, and the geometry of the ethynyl (B1212043) and dimethylamino groups. The table below presents hypothetical optimized geometrical parameters for this compound, based on typical values for similar structures.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| C-N (amide) | ~1.37 Å | |

| C-N (dimethyl) | ~1.45 Å | |

| C≡C | ~1.20 Å | |

| C-C (phenyl-ethynyl) | ~1.43 Å | |

| Bond Angle | N-C-N (urea) | ~118° |

| C-N-C (dimethylamino) | ~117° |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the named compound.

The electronic structure of a molecule is key to understanding its chemical reactivity and kinetic stability. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

For urea derivatives, the HOMO is typically localized on the phenyl ring and the urea nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the carbonyl group and the phenyl ring, suggesting these are the likely sites for nucleophilic attack. In the case of this compound, the ethynyl group would also be expected to influence the distribution of these frontier orbitals.

Table 2: Illustrative Electronic Properties of a Phenyl Urea Derivative from DFT Calculations

| Property | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

Note: These values are representative for phenyl urea derivatives and would need to be calculated specifically for this compound.

Vibrational frequency analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

For this compound, key vibrational modes would include the C=O stretching of the urea group, N-H stretching (if a proton were present on the other nitrogen), C-N stretching, the aromatic C-H and C=C stretching of the phenyl ring, the C≡C stretching of the ethynyl group, and the C-H stretching of the methyl groups. Theoretical calculations often yield vibrational frequencies that are slightly higher than experimental values due to the harmonic approximation used. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 3: Predicted Key Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Description | Expected Wavenumber Range (cm-1) |

|---|---|---|

| ν(C≡C) | Ethynyl C-C stretch | 2100 - 2150 |

| ν(C=O) | Urea carbonyl stretch | 1630 - 1680 |

| δ(N-H) | Amide II bend (for secondary amide) | 1510 - 1570 |

| ν(C-N) | Urea C-N stretch | 1350 - 1450 |

| Aromatic Ring | C=C stretching | 1450 - 1600 |

Note: These are expected ranges and would be precisely determined through DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, flexibility, and intermolecular interactions.

The urea functionality can exhibit a degree of conformational restriction due to resonance. nih.gov However, rotations around single bonds, such as the N-C(aryl) bond in this compound, allow the molecule to adopt various conformations. acs.orgresearchgate.net MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For phenylurea derivatives, a key conformational feature is the relative orientation of the phenyl ring to the urea plane, which can be described by a dihedral angle. acs.org The substitution pattern on the phenyl ring, in this case, the ethynyl group at the meta position, will influence the preferred conformation due to steric and electronic effects. MD simulations would allow for the sampling of different rotational states to determine the most populated conformations in a given environment (e.g., in a solvent or in the solid state). Studies on N,N'-diphenylureas have shown that N-methylation can prompt a shift from a trans,trans to a cis,cis conformation. nih.gov

In the condensed phase, molecules of this compound will interact with each other. The urea moiety is known to be a strong hydrogen bond donor and acceptor. Although the 1,1-dimethyl substitution prevents one of the nitrogen atoms from acting as a hydrogen bond donor, the remaining N-H group and the carbonyl oxygen are capable of forming strong intermolecular hydrogen bonds.

MD simulations of a system containing multiple molecules of this compound can be used to study how these molecules arrange themselves and aggregate. These simulations can provide insights into the formation of dimers, larger clusters, and the packing of molecules in a crystal lattice. The simulations would likely show strong N-H···O=C hydrogen bonds forming chains or cyclic motifs, which are common in the crystal structures of urea derivatives. The phenyl and ethynyl groups would likely engage in weaker van der Waals and π-stacking interactions, further stabilizing the aggregated structures.

Theoretical Prediction of Reactivity and Reaction Pathways

To predict the reactivity and potential reaction pathways of this compound, computational chemists would typically employ quantum mechanical calculations. These studies would involve the determination of various molecular properties and reactivity descriptors.

Key areas of investigation would include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO gap provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule. This information helps in predicting sites for electrophilic and nucleophilic attacks, thus elucidating potential reaction pathways.

Global and Local Reactivity Descriptors: Parameters derived from Density Functional Theory (DFT), such as chemical potential, hardness, softness, and electrophilicity index, offer a quantitative measure of a molecule's reactivity. Fukui functions can further pinpoint the most reactive sites within the molecule.

Without specific computational studies on this compound, any discussion on these parameters would be purely speculative and not based on scientific evidence.

Advanced Applications in Chemical Sciences

Role as a Building Block in Organic Synthesis

The utility of a molecule as a building block in organic synthesis is determined by its reactivity and the presence of functional groups that can participate in various chemical transformations. The structure of 3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea features a terminal alkyne (ethynyl group), which is a versatile functional group in synthetic chemistry.

Precursor for Complex Molecular Architectures

No specific examples in the scientific literature demonstrate the use of this compound as a direct precursor for the synthesis of complex molecular architectures. In principle, the terminal alkyne could be employed in reactions such as Sonogashira, Glaser, or Click chemistry to construct larger, more intricate molecules. However, documented synthetic routes originating from this specific compound are not available.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. While alkynes and urea (B33335) derivatives are known to participate in various MCRs, there are no published studies detailing the use of this compound as a reactant or intermediate in such reactions.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The urea group is well-known for its ability to form strong and directional hydrogen bonds, a key interaction in designing self-assembling systems.

Hydrogen Bonding Networks and Directivity

There is no specific research available that characterizes the hydrogen bonding networks or the self-assembly behavior of this compound. While general principles of urea-based hydrogen bonding are well-established, the specific influence of the 3-ethynylphenyl and dimethyl substituents on the supramolecular structure of this particular compound has not been investigated or reported.

Exploration of Molecular Recognition Properties

Molecular recognition relies on specific non-covalent interactions between a host and a guest molecule. The urea moiety can act as both a hydrogen bond donor and acceptor, making it a common motif in synthetic receptors. However, no studies have been published that explore the molecular recognition capabilities of this compound for any specific guest molecule or ion.

Contribution to Novel Material Development

The combination of a rigid aromatic ring, a reactive ethynyl (B1212043) group, and a hydrogen-bonding urea moiety suggests that this compound could potentially be used in the development of novel materials, such as polymers, gels, or crystalline solids with specific properties. Despite this theoretical potential, there is no scientific literature documenting its incorporation into or contribution to the development of any new materials.

Incorporation into Polymer Backbones

While specific research on the direct incorporation of this compound into polymer backbones is not extensively documented, the presence of the ethynyl group makes it a prime candidate for polymerization reactions. One of the most relevant methods for such a monomer is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and it is widely used in the synthesis of conjugated polymers.

A study on urea-bearing polyphenyleneethynylenes demonstrates a similar principle where a π-conjugated polymer is synthesized using the Sonogashira coupling method. nih.gov In this research, a polymer with urea functional groups was designed and synthesized for anion sensing applications. nih.gov The resulting polyphenyleneethynylene polymer incorporates urea receptors, showcasing the feasibility of including urea moieties within a conjugated polymer backbone. nih.gov This suggests that this compound could similarly be copolymerized with suitable dihaloarenes to produce novel functional polymers. The dimethylurea group would be a pendant moiety on the polymer chain, potentially influencing the polymer's solubility, thermal stability, and intermolecular interactions.

The resulting polymers could exhibit interesting photophysical or material properties, stemming from the combination of the rigid polyphenyleneethynylene backbone and the hydrogen-bonding capabilities of the urea groups.

Exploration in Sensor Technologies (e.g., VOC sensors, if structurally relevant)

The structural components of this compound suggest its potential utility in the development of chemical sensors. The urea functional group is known for its ability to form hydrogen bonds and act as a binding site for various anions.

Research on a π-conjugated urea-bearing phenyleneethynylene polymer, which shares structural similarities, has shown a unique fluorescent quenching effect that can be utilized for the optical detection of anions, with a particular selectivity for the cyanide anion (CN⁻). nih.gov In this system, the polymer's fluorescent emission was significantly quenched upon the addition of cyanide. nih.gov This sensing mechanism is attributed to the interaction between the urea groups on the polymer and the target anions. nih.gov

Based on these findings, it is plausible that polymers derived from this compound could be explored for similar anion sensing applications. The dimethylurea moiety would serve as the recognition site, while the conjugated backbone created through the polymerization of the ethynyl group could provide the necessary photophysical properties for fluorescent or colorimetric sensing. The specific design of the polymer and its interaction with target analytes would determine its selectivity and sensitivity.

| Polymer System | Sensing Application | Target Analyte | Detection Mechanism |

|---|---|---|---|

| π-conjugated urea-bearing phenyleneethynylene | Anion Sensing | Cyanide (CN⁻) | Fluorescent Quenching |

Catalytic Applications or Ligand Design (if applicable)

Currently, there is no specific information available in the scientific literature detailing the use of this compound in catalytic applications or as a ligand for metal complexes. While urea derivatives have been explored as ligands in coordination chemistry, the specific application of this compound has not been reported. The presence of the urea and ethynyl groups could potentially allow for coordination with metal centers, but further research would be needed to investigate its efficacy and potential applications in catalysis.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Direct academic research focused exclusively on 3-(3-ethynyl-phenyl)-1,1-dimethyl-urea is limited. However, a robust understanding of its potential can be extrapolated from extensive studies on related compounds.

The Phenylurea Core: The 1,1-dimethyl-3-phenylurea framework is a well-known chemical class. For instance, Fenuron (1,1-dimethyl-3-phenylurea) is an established herbicide that functions by inhibiting photosystem II. nih.govherts.ac.uk Many other substituted diaryl ureas are potent inhibitors of protein kinases, making them a cornerstone of targeted cancer therapy. nih.govnih.gov The urea (B33335) group's efficacy stems from its ability to act as a rigid hydrogen-bond donor-acceptor unit, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.gov

The Ethynyl (B1212043) Moiety: The inclusion of an ethynyl group on the phenyl ring is a common strategy in drug design. This group can participate in various non-covalent interactions within a target's binding site, including hydrogen bonding and π-stacking. Its rigid, linear geometry can also be crucial for orienting the molecule correctly for optimal binding. Furthermore, terminal alkynes are key functional groups for "click chemistry," a powerful tool for chemical biology and materials science. tcichemicals.com

Collectively, the structure of this compound suggests a molecule with the potential for specific biological activity, likely driven by the hydrogen-bonding capacity of the urea group and the unique electronic and steric properties of the meta-substituted ethynyl group.

Unexplored Research Avenues and Challenges

The novelty of this compound leaves a wide field of research open for exploration. Key avenues would involve its chemical synthesis, biological screening, and mechanistic studies.

Synthesis and Characterization: A primary research goal would be to establish an efficient and scalable synthetic route. A logical approach would involve the reaction of 3-ethynylaniline (B136080), a commercially available building block, with a suitable dimethylaminocarbonylating agent. chemimpex.comsigmaaldrich.com Challenges may include optimizing reaction conditions to achieve high yields and purity.

Biological Evaluation: Given the known activities of related phenylureas, a comprehensive screening program is a critical next step. nih.gov Based on its structural motifs, the compound could be a candidate for several biological activities.

Table 1: Proposed Biological Screening Strategy

| Research Area | Rationale | Examples of Assays |

| Oncology | Many phenylurea derivatives are kinase inhibitors (e.g., Sorafenib). nih.gov | Kinase inhibition panels (e.g., VEGFR, BRAF), cancer cell line proliferation assays (NCI-60 panel). nih.govresearchgate.net |

| Agrochemistry | The 1,1-dimethyl-3-phenylurea structure is common in herbicides (e.g., Fenuron). nih.govherts.ac.uk | Photosystem II inhibition assays, whole-plant herbicide screening (pre- and post-emergence). |

| Neuroscience | Certain urea derivatives have shown neuroprotective properties. acs.org | Assays for activity against neurodegenerative disease targets (e.g., enzymes, receptors). |

| Infectious Diseases | Urea compounds have been explored as antimicrobial and antiviral agents. hilarispublisher.com | Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal panels, antiviral replication assays. |

A significant challenge will be to determine the compound's metabolic stability and potential off-target effects, which are common hurdles in drug development. nih.gov

Potential for Interdisciplinary Studies

The unique structure of this compound makes it an excellent candidate for interdisciplinary research, bridging chemistry with biology and materials science.

Chemical Biology: The terminal alkyne is a gateway for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward attachment of reporter tags (e.g., fluorophores like fluorescein) or affinity probes (e.g., biotin). Such tagged versions of the molecule could be used to visualize its subcellular localization, identify its protein binding partners through affinity purification-mass spectrometry, and elucidate its mechanism of action in living systems.

Materials Science: Aryl ureas are known to self-assemble into ordered supramolecular structures via hydrogen bonding. researchgate.net The combination of the rigid ethynyl-phenyl rod-like segment with the hydrogen-bonding urea motif could be explored for the creation of novel materials such as liquid crystals, organogels, or functional polymers. Studies in this area would involve collaboration between synthetic organic chemists and materials scientists.

Table 2: Potential Interdisciplinary Research Projects

| Discipline | Collaborating Field | Research Project Goal |

| Synthetic Chemistry | Chemical Biology | Synthesize fluorescently-labeled and biotinylated derivatives for use as chemical probes to study biological interactions. |

| Organic Chemistry | Materials Science | Investigate the self-assembly properties of the compound and its analogs to develop novel supramolecular polymers or gels. |

| Medicinal Chemistry | Agricultural Science | Evaluate the compound's herbicidal efficacy, crop safety, and environmental profile. |

Broader Implications for Urea and Ethynyl Chemistry Research

The systematic investigation of this compound and its analogs would have implications beyond the specific properties of the molecule itself.

Structure-Activity Relationship (SAR) Insights: Studying this compound would contribute valuable data to the broader field of medicinal and agrochemical chemistry. By synthesizing analogs—for example, by moving the ethynyl group to the ortho- or para-positions, or by altering the substitution on the urea nitrogen—researchers can build detailed SAR models. This would enhance the fundamental understanding of how these chemical motifs contribute to biological activity and guide the rational design of future compounds. researchgate.net

Advancement of Synthetic Methods: The demand for this and related molecules could drive innovation in synthetic organic chemistry. This includes the development of more efficient catalytic methods for constructing substituted aryl ureas and for the functionalization of aryl alkynes. nih.gov

Expansion of Bioactive Chemical Space: The exploration of novel combinations of well-known pharmacophores, such as the phenylurea and ethynylphenyl groups, is essential for discovering new bioactive compounds with unique properties and mechanisms of action. nih.govnih.gov Research into molecules like this compound expands the accessible chemical space, providing new starting points for the development of next-generation therapeutics, agricultural products, and advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, typically involving the reaction of an isocyanate with an amine. For example, analogous urea derivatives (e.g., 3-(3-chlorophenyl)-substituted ureas) are synthesized by reacting substituted phenyl isocyanates with dimethylamine in inert solvents like dichloromethane or toluene under reflux. A base such as triethylamine is often added to neutralize HCl byproducts . The ethynyl group may require protection (e.g., trimethylsilyl) during synthesis to prevent side reactions. Optimization of solvent polarity, temperature, and stoichiometry is critical for maximizing yield and purity.

Q. How does the ethynyl substituent influence the compound’s physicochemical properties compared to halogenated analogs like DCMU?

- Methodological Answer : The ethynyl group introduces rigidity and potential for π-π stacking or alkyne-based click chemistry modifications, unlike halogen substituents (e.g., Cl in DCMU) that enhance electronegativity and lipophilicity. Comparative studies using techniques like HPLC (to assess solubility) and differential scanning calorimetry (for thermal stability) can quantify these differences. Computational modeling (e.g., DFT) may predict electronic effects on reactivity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm the urea backbone and ethynyl group (e.g., -NMR: δ ~2.8 ppm for dimethyl groups; -NMR: ~80 ppm for sp-hybridized carbons). IR spectroscopy can identify urea C=O stretches (~1640–1680 cm) and ethynyl C≡C stretches (~2100–2260 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What biological systems are historically associated with structurally similar urea derivatives?

- Methodological Answer : Urea derivatives like DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are well-documented inhibitors of photosynthetic electron transport in chloroplasts, specifically blocking plastoquinone binding at the Q-site of Photosystem II . Ethynyl-substituted analogs may be tested in similar bioassays, such as chlorophyll fluorescence transient (OJIP) assays, to evaluate electron transport inhibition .

Q. How can researchers address solubility challenges during in vitro studies of this compound?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Solvent selection should align with downstream assays (e.g., avoid detergents in spectroscopic studies). Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation propensity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted bioactivity?

- Methodological Answer : Systematic substitution at the phenyl ring (e.g., introducing electron-withdrawing/donating groups) or urea backbone (e.g., alkyl vs. aryl groups) can elucidate SAR. For example, replacing ethynyl with trifluoromethyl or chloro groups (as in herbicide analogs ) may enhance binding affinity to biological targets. High-throughput screening coupled with molecular docking (e.g., AutoDock Vina) can prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different model systems?

- Methodological Answer : Contradictions may arise from differences in membrane permeability (e.g., plant vs. bacterial systems). Use radiolabeled -urea derivatives to quantify cellular uptake . Cross-validate findings using isolated protein targets (e.g., Photosystem II complexes) versus whole-cell assays to isolate confounding factors .

Q. How does the ethynyl group participate in click chemistry for functionalizing this compound in materials science applications?

- Methodological Answer : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the compound with azide-functionalized polymers or nanoparticles. Reaction conditions (e.g., Cu(I) catalyst concentration, solvent) must be optimized to preserve urea integrity. Confirm conjugation success via FT-IR (loss of ethynyl stretch) and MALDI-TOF .

Q. What mechanistic insights can be gained from studying electron transport inhibition in non-photosynthetic systems?

- Methodological Answer : In mitochondrial studies, use oxygen consumption assays (Clark electrode) to assess effects on Complex III or IV. Compare with known inhibitors (e.g., antimycin A) to identify specificity. Fluorescent probes like JC-1 can monitor membrane potential changes .

Q. How can computational modeling predict off-target interactions of this compound?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) can model binding to non-target proteins (e.g., human kinases) using homology models. Pharmacophore mapping (e.g., Schrödinger Phase) identifies shared features with known inhibitors. Validate predictions with in vitro kinase profiling panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.